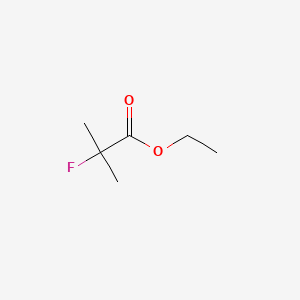

Ethyl 2-fluoroisobutyrate

Overview

Description

Ethyl 2-fluoroisobutyrate is an organic compound belonging to the class of esters. It is characterized by its molecular formula C6H11FO2 and a molecular weight of 134.15 g/mol . This compound is typically a clear, colorless to pale yellow liquid with a boiling point of 120-126°C . It is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroisobutyrate can be synthesized through several methods. One common method involves the reaction of 2-bromoisobutyric acid ester with hydrofluoric acid and an oxidizing agent . Another method involves the reaction of 2-hydroxyisobutyric acid ester with hydrofluoric acid . These reactions typically require low temperatures and careful handling due to the hazardous nature of hydrofluoric acid.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of hydrofluoric acid as a fluorinating agent, which is both economically and ecologically advantageous . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoroisobutyrate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.

Common Reagents and Conditions:

Hydrofluoric Acid: Used in the synthesis and fluorination reactions.

Oxidizing Agents: Used to facilitate the fluorination process.

Major Products:

2-Fluoroisobutyric Acid: Formed through hydrolysis of the ester group.

Substituted Esters: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-fluoroisobutyrate serves as an active pharmaceutical ingredient (API) . Its fluorinated structure enhances the biological activity and metabolic stability of drugs. Specific applications include:

- Intermediate in Drug Synthesis : It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting metabolic disorders and cancer therapies. The presence of fluorine in the compound often improves the pharmacokinetic properties of the resulting drugs .

Agrochemical Applications

One of the most notable applications of this compound is its role as an intermediate in the synthesis of triazine herbicides . These herbicides are widely used due to their effectiveness against a broad spectrum of weeds. The synthesis typically involves:

- Reactions with Biguanide Precursors : this compound is reacted with biguanide compounds to produce triazine derivatives that exhibit herbicidal activity .

Case Study 1: Synthesis of Triazine Herbicides

A study demonstrated the efficient synthesis of a specific triazine herbicide using this compound as an intermediate. The process involved multiple steps, including fluorination and subsequent reactions with biguanides, resulting in high yields and effective weed control .

Case Study 2: Enzymatic Resolution

Research on the enzymatic resolution of this compound highlighted its potential for producing chiral intermediates for pharmaceuticals. The study optimized conditions for enzyme activity, significantly improving yield and purity compared to traditional chemical methods .

Mechanism of Action

The mechanism of action of ethyl 2-fluoroisobutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The fluorine atom in the compound can enhance its stability and bioavailability, making it a valuable intermediate in pharmaceutical research .

Comparison with Similar Compounds

- Methyl 2-fluoroisobutyrate

- 2-Fluoroisobutyric Acid

- Ethyl 2-chloroisobutyrate

Comparison: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, such as mthis compound and ethyl 2-chloroisobutyrate, this compound exhibits higher stability and reactivity, making it more suitable for specific industrial and pharmaceutical applications .

Biological Activity

Ethyl 2-fluoroisobutyrate is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Synthesis

This compound is an ester derived from 2-fluoroisobutyric acid. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of 2-fluoroisobutyric acid with ethanol in the presence of an acid catalyst. Various methods have been documented, including the use of hydrogen fluoride as a fluorinating agent, which enhances yield and efficiency in producing this compound .

Enzymatic Interactions

This compound has been studied for its interactions with various enzymes. It has been shown to be a substrate for lipases, particularly Candida antarctica lipase B (Cal B), which can catalyze the hydrolysis and resolution of α-haloacids and esters . This enzymatic specificity may open avenues for biocatalytic applications in pharmaceuticals.

Toxicological Considerations

The toxicity profile of this compound is critical for its safe application. While detailed toxicological studies specific to this compound are sparse, related compounds have demonstrated varying degrees of toxicity. For example, sodium fluoride, a known toxicant, can affect metabolic processes broadly . Therefore, understanding the toxicological implications of this compound is essential for its development in therapeutic contexts.

Agricultural Use

This compound is being explored as an intermediate in the synthesis of triazine herbicides. These herbicides are significant in agricultural practices due to their effectiveness against a wide range of weeds . The fluorinated structure may enhance the herbicidal activity and selectivity of these compounds.

Pharmaceutical Development

The potential use of this compound in drug design is under investigation. Its structural properties may allow it to act as a scaffold for developing new antiviral medications or enzyme inhibitors . Research into its biological activity could lead to novel therapeutic agents.

Summary Table of Biological Activities

Properties

IUPAC Name |

ethyl 2-fluoro-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRQQJKWNULSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447541 | |

| Record name | Ethyl 2-fluoroisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55816-69-8 | |

| Record name | Ethyl 2-fluoroisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.